[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
Description
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a thiophenylethylideneamino group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S2/c1-10(13-3-2-8-25-13)20-21-17(19)26-14-9-15(23)22(16(14)24)12-6-4-11(18)5-7-12/h2-8,14H,9H2,1H3,(H2,19,21)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFVUIWEJUAGOA-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br)/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, thiophene-2-carbaldehyde, and pyrrolidine derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the imine linkage between the thiophene-2-carbaldehyde and the amine group of the pyrrolidine derivative.
Cyclization: Formation of the dioxopyrrolidinyl ring through intramolecular cyclization.
Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imine group to an amine can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT and MAPK pathways, leading to altered cellular responses.
Comparison with Similar Compounds
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate: can be compared with similar compounds such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Intermetallic Compounds: Known for their unique structural and electronic properties.
These comparisons highlight the uniqueness of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
